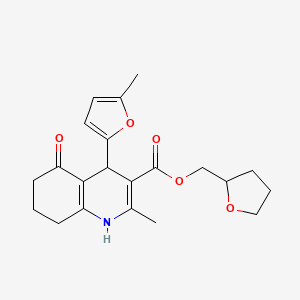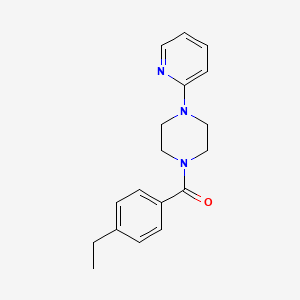
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPP-115, is a compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of GABA aminotransferase leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone.
Wirkmechanismus
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone. This mechanism of action is similar to that of the benzodiazepines, which are a class of drugs that are used for the treatment of anxiety and insomnia.
Biochemical and Physiological Effects:
The increase in the concentration of GABA in the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and it plays a key role in the regulation of neuronal excitability. The increase in the inhibitory tone of the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide leads to a decrease in the activity of neurons, which results in a reduction in the symptoms of epilepsy, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new and more effective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, including its effects on GABA signaling and neuronal excitability.
Synthesemethoden
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 4-phenyl-2-oxo-tetrahydro-pyran-4-carboxylic acid methyl ester, followed by the hydrolysis of the resulting ester to obtain N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of drug addiction by reducing drug-seeking behavior.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-15-8-4-5-9-15)17(10-12-20-13-11-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUTBHHGNKUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)

![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)

![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)

